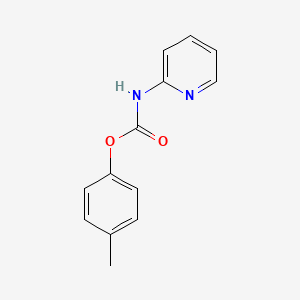

(4-methylphenyl) N-pyridin-2-ylcarbamate

Description

(4-Methylphenyl) N-pyridin-2-ylcarbamate is a carbamate derivative featuring a 4-methylphenyl group linked via a carbamate bridge to a pyridin-2-yl moiety. Its structure combines aromatic and heterocyclic components, which influence its physicochemical and crystallographic properties. The compound’s stability and reactivity are governed by the electron-donating methyl group on the phenyl ring and the hydrogen-bonding capability of the pyridin-2-yl nitrogen.

Properties

IUPAC Name |

(4-methylphenyl) N-pyridin-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-10-5-7-11(8-6-10)17-13(16)15-12-4-2-3-9-14-12/h2-9H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOJWTZARVOMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

Benzyl N-(4-Pyridyl)carbamate :

- Structural Differences : Replaces the 4-methylphenyl group with a benzyl moiety and positions the pyridine nitrogen at the 4-position instead of 2.

- Impact on Properties: The pyridin-4-yl group facilitates N–H⋯N hydrogen bonds between adjacent molecules, forming layered structures.

- Structural Features : Contain a 4-methylphenyl group and halogenated phenyl rings (Cl/Br).

- Conformational Analysis : Dihedral angles between terminal phenyl rings (~56°) indicate significant molecular twisting, which affects crystallinity. Similar twisting may occur in the target compound, influencing solubility and melting points.

- Substituent Effects : Methyl, nitro, and bromo groups on phenyl rings lead to melting points ranging from 268–287°C. The methyl group in the target compound likely enhances thermal stability compared to electron-withdrawing substituents (e.g., nitro).

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Crystallographic and Conformational Analysis

Table 2: Crystallographic Parameters

Pharmacokinetic and Drug-Likeness Considerations

- Blood-Brain Barrier (BBB) Penetration : Pyridine-containing analogs () often show BBB permeability, a trait that may extend to the target compound depending on substituent effects .

Preparation Methods

Reaction of Pyridin-2-yl Amine with 4-Methylphenyl Chloroformate

This method involves the nucleophilic attack of the pyridin-2-yl amine on an activated carbonate such as 4-methylphenyl chloroformate, leading to carbamate formation.

-

- Pyridin-2-yl amine as the nucleophile.

- 4-methylphenyl chloroformate as the carbamoylating agent.

- Base such as triethylamine or pyridine to scavenge HCl.

- Solvent: dichloromethane (DCM) or acetonitrile.

- Temperature: typically 0–25 °C.

- Reaction time: several hours to overnight.

-

- The amine attacks the carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond.

-

- Direct and straightforward.

- High yields with proper control of reaction conditions.

-

- Requires careful handling of chloroformate reagents due to their reactivity and toxicity.

Two-Step Synthesis via 4-Nitrophenyl Carbamate Intermediate

This approach uses 4-nitrophenyl chloroformate to first form a 4-nitrophenyl carbamate intermediate, which is then reacted with pyridin-2-yl amine.

Step 1: Formation of 4-nitrophenyl carbamate intermediate

- React 4-nitrophenyl chloroformate with 4-methylphenol or 4-methylphenyl alcohol.

- Conditions: pyridine or triethylamine base, DCM solvent, room temperature.

- The intermediate is isolated or used in situ.

Step 2: Coupling with pyridin-2-yl amine

- The intermediate is reacted with pyridin-2-yl amine.

- Conditions: mild heating (20–70 °C), solvent such as acetonitrile or toluene.

- Catalysts like DMAP (4-dimethylaminopyridine) may be used to accelerate the reaction.

-

- Allows for purification of intermediate, improving overall purity.

- Useful for sensitive amines or when direct carbamoylation is problematic.

-

- Longer synthesis time due to two steps.

- Requires handling of 4-nitrophenyl chloroformate, which is reactive.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyridin-2-yl amine + 4-methylphenyl chloroformate + Et3N, DCM | 0–25 | 2–16 h | 80–95 | Direct carbamoylation, base scavenges HCl |

| 2a | 4-methylphenol + 4-nitrophenyl chloroformate + pyridine, DCM | 20 | 2 h | 85–90 | Formation of 4-nitrophenyl carbamate intermediate |

| 2b | Intermediate + pyridin-2-yl amine + DMAP, toluene | 20–70 | 12–24 h | 75–90 | Coupling step, catalyzed by DMAP |

Research Findings and Optimization Notes

- Temperature Control: Lower temperatures (0–10 °C) during initial carbamoylation reduce side reactions and improve selectivity.

- Base Selection: Triethylamine and pyridine are effective bases; pyridine also acts as a nucleophilic catalyst in some cases.

- Solvent Effects: Dichloromethane is preferred for its inertness and ability to dissolve both reactants; acetonitrile and toluene are alternatives for coupling steps.

- Catalysis: DMAP catalysis enhances the rate of carbamate formation in the second step of the two-step method.

- Purification: Crystallization or column chromatography is used to isolate pure carbamate products.

- Yields: Optimized conditions yield carbamates in 75–95% isolated yields, indicating efficient synthesis.

Comparative Analysis of Preparation Methods

| Feature | Direct Carbamoylation | Two-Step via 4-Nitrophenyl Carbamate |

|---|---|---|

| Number of Steps | 1 | 2 |

| Reaction Time | Shorter (2–16 h) | Longer (up to 24 h total) |

| Reagent Handling | Requires handling of chloroformate | Requires handling of 4-nitrophenyl chloroformate |

| Purity Control | Moderate, depends on reaction conditions | Higher, due to intermediate purification |

| Yield | High (80–95%) | High (75–90%) |

| Scalability | Good | Good, but more complex |

Q & A

Basic: What are the established synthetic routes for (4-methylphenyl) N-pyridin-2-ylcarbamate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of intermediates, such as reacting 4-methylphenol with carbonyl chloride derivatives to form activated intermediates (e.g., chloroformates).

- Step 2 : Condensation with 2-aminopyridine under basic conditions (e.g., using NaHCO₃ or pyridine as a base) in anhydrous solvents like acetone or dichloromethane .

- Optimization : Key parameters include temperature control (0–25°C to minimize side reactions), solvent polarity, and stoichiometric ratios. For example, excess 2-aminopyridine (1.2–1.5 equivalents) improves yield by driving the reaction to completion .

Basic: What spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-methylphenyl group (δ ~2.3 ppm for CH₃) and pyridin-2-yl carbamate linkages (δ ~8.0–8.5 ppm for pyridine protons) .

- IR Spectroscopy : Key stretches include the carbamate C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) bands .

- Elemental Analysis : Validate empirical formula consistency (e.g., C₁₃H₁₂N₂O₂) with ≤0.3% deviation .

Advanced: How can X-ray crystallography and SHELX refinement resolve ambiguities in molecular conformation?

Answer:

- Crystallization : Grow single crystals via slow evaporation in ethanol or DMSO/water mixtures.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include thermal displacement factors (Uᵢₛ₀) and hydrogen bonding networks. For example, SHELX’s robust algorithms can resolve disorder in the pyridin-2-yl ring or carbamate linkage .

Advanced: How should researchers design bioactivity assays to evaluate anticancer and antimicrobial potential?

Answer:

- Anticancer Testing :

- Cell Lines : Use MTT assays on A549 (lung) or MCF-7 (breast) cancer cells.

- Dosage : Test concentrations from 1–100 µM; IC₅₀ values < 10 µM indicate high potency .

- Antimicrobial Screening :

- Bacterial Strains : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli).

- Zone of Inhibition : Compare to controls (e.g., ampicillin) with ≥15 mm zones considered significant .

Advanced: How can statistical methods address contradictions in bioactivity data across studies?

Answer:

- ANOVA and Duncan’s Test : Apply univariate ANOVA to compare means of replicate experiments (n=6). Use Duncan’s post-hoc test to identify significant differences (p < 0.05) between treatment groups .

- Reprodubility Checks : Standardize protocols (e.g., cell culture conditions, solvent controls) to minimize variability. Cross-validate results with orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced: What computational strategies elucidate molecular interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinases). Key residues (e.g., Ser530 in COX-2) may form hydrogen bonds with the carbamate group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å indicates stable binding) .

Advanced: How can synthetic protocols be optimized for scalability and purity?

Answer:

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems.

- Scale-Up : Maintain strict temperature control (<30°C) and inert atmospheres (N₂ or Ar) to prevent hydrolysis of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.